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molecular formula C8H6BrNS B097308 4-Bromo-2-methylphenyl isothiocyanate CAS No. 19241-38-4

4-Bromo-2-methylphenyl isothiocyanate

Cat. No. B097308
M. Wt: 228.11 g/mol
InChI Key: YASXCQRGYJGIKD-UHFFFAOYSA-N
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Patent
US05541198

Procedure details

In 800 ml of pyridine were dissolved 275 ml of carbon disulfide and 93 ml of triethylamine. To the solution was added 125 g of 4-bromo-2-methylaniline. The mixture was stirred at room temperature overnight. Thereto was added 138.5 g of 1,3-dicyclohexylcarbodiimide (DCC). The mixture was stirred overnight. Pyridine was removed by distillation. To the residue was added n-hexane. The resulting precipitate (DC-thiourea) was removed by filtration. The filtrate was concentrated and the residue was purified by a silica gel column chromatography (eluant: n-hexane) to obtain 138 g of 4-bromo-2-methylphenyl isothiocyanate.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
138.5 g
Type
reactant
Reaction Step Two
Quantity
275 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
93 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.C1(N=C=NC2CCCCC2)CCCCC1.[C:25](=S)=[S:26]>N1C=CC=CC=1.C(N(CC)CC)C>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]=[C:25]=[S:26])=[C:4]([CH3:9])[CH:3]=1

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)C
Step Two
Name
Quantity
138.5 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Three
Name
Quantity
275 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
800 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
93 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Pyridine was removed by distillation
ADDITION
Type
ADDITION
Details
To the residue was added n-hexane
CUSTOM
Type
CUSTOM
Details
The resulting precipitate (DC-thiourea) was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by a silica gel column chromatography (eluant: n-hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N=C=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 138 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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